Home > Products > Screening Compounds P40826 > Casein kinase I isoform alpha (26-34)
Casein kinase I isoform alpha (26-34) -

Casein kinase I isoform alpha (26-34)

Catalog Number: EVT-243869
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Casein kinase I isoform alpha
Overview

Casein kinase I isoform alpha, encoded by the CSNK1A1 gene in humans, is a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell cycle regulation, signal transduction, and tumorigenesis. This enzyme is part of the casein kinase I family and is characterized by its ability to phosphorylate a wide range of substrates, including proteins involved in the Wnt/β-catenin signaling pathway. The isoform alpha is predominantly expressed in various tissues and has multiple splice variants that contribute to its functional diversity.

Source and Classification

Casein kinase I isoform alpha is classified as a serine/threonine kinase, which means it specifically phosphorylates the hydroxyl group of serine or threonine residues in proteins. This enzyme is primarily sourced from human tissues, particularly those involved in growth and development. The CSNK1A1 gene is located on chromosome 5q32 and generates several transcript variants, leading to different isoforms with distinct regulatory properties and cellular localizations .

Synthesis Analysis

Methods

The synthesis of casein kinase I isoform alpha can be achieved through recombinant DNA technology. This involves cloning the CSNK1A1 gene into an expression vector suitable for a host organism, such as bacteria or yeast. The following steps outline the synthesis process:

  1. Gene Cloning: The CSNK1A1 gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Transformation: The recombinant plasmid is introduced into a suitable host organism (e.g., Escherichia coli).
  3. Expression: The host cells are cultured under conditions that induce the expression of the CKI-alpha protein.
  4. Purification: The expressed protein is harvested and purified using techniques such as affinity chromatography or ion-exchange chromatography.

Technical Details

The purification process often employs tags (e.g., His-tag) that facilitate the isolation of the protein from other cellular components. Following purification, the protein's activity can be confirmed through enzymatic assays that measure its ability to phosphorylate specific substrates.

Molecular Structure Analysis

Structure

The molecular structure of casein kinase I isoform alpha consists of approximately 337 amino acids with a molecular weight of about 38 kDa . The enzyme features a catalytic domain responsible for its kinase activity, which is flanked by regulatory regions that influence substrate specificity and localization.

Data

The crystal structure of CKI-alpha reveals key features such as:

  • A catalytic domain that binds ATP and phosphorylates substrates.
  • Regulatory domains that modulate activity based on cellular context.
  • A nuclear localization signal present in some isoforms, which directs the enzyme to the nucleus where it can interact with nuclear substrates .
Chemical Reactions Analysis

Reactions

Casein kinase I isoform alpha catalyzes the phosphorylation of serine and threonine residues in target proteins. This reaction typically involves:

Protein+ATPPhospho Protein+ADP\text{Protein}+\text{ATP}\rightarrow \text{Phospho Protein}+\text{ADP}

Technical Details

The enzyme exhibits a preference for primed substrates—those that are already phosphorylated at adjacent sites—enhancing its specificity and regulatory capacity . CKI-alpha plays a significant role in various signaling pathways by modifying key proteins involved in cell cycle control and apoptosis.

Mechanism of Action

The mechanism of action for casein kinase I isoform alpha involves several steps:

  1. Substrate Recognition: CKI-alpha recognizes specific motifs in target proteins, often involving pre-phosphorylated residues.
  2. Phosphorylation: Upon binding ATP, CKI-alpha transfers a phosphate group to the hydroxyl group of serine or threonine residues on substrates.
  3. Biological Effects: Phosphorylation can alter substrate function, stability, localization, or interactions with other proteins, thereby influencing various cellular processes such as proliferation and differentiation .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 38 kDa.
  • Isoelectric Point: Not explicitly available but varies based on post-translational modifications.
  • Solubility: Generally soluble in aqueous buffers used for protein studies.

Chemical Properties

  • Enzymatic Activity: Exhibits serine/threonine kinase activity requiring ATP as a co-factor.
  • Stability: Sensitive to temperature and pH variations; optimal conditions depend on specific assay setups.
Applications

Casein kinase I isoform alpha has several scientific applications:

  • Cell Biology Research: Used to study cellular signaling pathways and their implications in cancer biology.
  • Drug Development: Potential target for therapeutic interventions aimed at modulating CKI activity in diseases characterized by dysregulated signaling pathways.
  • Biotechnology: Employed in assays to understand phosphorylation dynamics within cells.
Molecular Mechanisms of CK1α Activity

Substrate Specificity & Phosphorylation Motifs

CK1α exhibits dual substrate recognition mechanisms that govern its interactions with cellular targets. The kinase demonstrates remarkable versatility through both primed and non-primed phosphorylation strategies, enabling it to participate in diverse signaling pathways.

Primed vs. Non-Primed Substrate Recognition Mechanisms

The primed recognition mechanism requires substrates with pre-phosphorylated residues at specific positions. CK1α preferentially phosphorylates serine/threonine residues located N-terminal to a phospho-acceptor site (pS/pT-X-X-S/T), where X represents any amino acid. This hierarchical phosphorylation creates processive phosphorylation cascades in substrates like β-catenin [1] [4]. In contrast, the non-primed mechanism targets sequences containing acidic residue clusters near the phosphorylation site without requiring prior phosphorylation. This allows CK1α to initiate phosphorylation events on "virgin" substrates such as tumor necrosis factor receptors and Jade-1 [4] [6].

Role of Acidic Residue Clusters in Target Selection

Acidic residues (aspartate or glutamate) positioned at the n-3 position relative to the target serine/threonine significantly enhance phosphorylation efficiency. These residues functionally mimic phosphate groups in primed substrates, enabling CK1α recognition through electrostatic interactions with basic residues (K229-K-Q-K232) in its substrate-binding pocket [4] [6]. The requirement for acidic clusters is exemplified in NF-AT phosphorylation, where CK1α targets the SLS motif followed by acidic residues despite the absence of a priming phosphate [8].

Canonical vs. Non-Canonical Phosphorylation Patterns

CK1α operates through two distinct phosphorylation patterns:

  • Canonical phosphorylation: Follows the established S/T-p-X-X-S/T motif observed during sequential phosphorylation events in the β-catenin destruction complex [4]
  • Non-canonical phosphorylation: Occurs at sites lacking strict consensus sequences but containing structural determinants like the SLS motif in Jade-1 and β-catenin [1] [8]

Table 1: CK1α Phosphorylation Motifs and Substrate Examples

Recognition TypeConsensus MotifKey FeaturesRepresentative Substrates
Primed CanonicalS/T-p-X-X-S/TRequires pre-phosphorylationβ-catenin (sequential phosphorylation)
Non-Primed CanonicalD/E-X-X-S/TAcidic residue at n-3 positionTNF receptor cytoplasmic domain
Non-CanonicalS-L-S + acidic clusterStructural determinants override consensusJade-1, NF-AT

Structural Determinants of Kinase Function

Nuclear Localization Signals (NLS) and Subcellular Partitioning

The PVGKRKR sequence within the 28-amino acid "L" insert of vertebrate-specific CK1α isoforms functions as a nuclear localization signal. This NLS targets CK1α to nuclear speckles where it phosphorylates transcription factors including p53 and E2F-1 [2] [5] [9]. Subcellular partitioning is dynamic, with CK1α localizing to:

  • Centrosomes and microtubules during mitosis [1]
  • Synaptic vesicles in neurons [1]
  • Cytoplasmic destruction complexes in Wnt signaling [1] [9]
  • Plasma membrane clusters following T-cell receptor activation [5]

Regulatory Roles of Autophosphorylation Sites

Autophosphorylation at C-terminal serine/threonine residues regulates CK1α activity through intramolecular interactions. The C-terminal tail folds back onto the kinase domain, creating an autoinhibitory conformation. Autophosphorylation disrupts this interaction, relieving autoinhibition and enhancing substrate accessibility [7] [8]. CK1α autophosphorylation also creates docking sites for other kinases and regulatory proteins, expanding its functional interactions within signaling networks.

Impact of Splice Variants on Kinase Domain Dynamics

Alternative splicing of CSNK1A1 generates four protein isoforms differing by the presence or absence of:

  • A 28-amino acid "L" insert containing the NLS
  • A 12-amino acid "S" insert near the C-terminus [5] [7] [9]The predominant 337-amino acid isoform (isoform 2) lacks these inserts and exhibits distinct subcellular localization and substrate preferences compared to nuclear-targeted variants. The "L" insert modifies kinase domain conformation through the introduction of a β-hairpin loop (residues 35-41) that mediates binding to the CRL4CRBN E3 ubiquitin ligase [5] [9].

Table 2: Functional Impact of CK1α Splice Variants

Insert TypeLength (aa)Key Functional DomainsSubcellular LocalizationFunctional Consequences
L Insert28PVGKRKR (NLS)Nuclear specklesRegulates transcription factors; CRBN binding
S Insert12UnknownCytoplasmicModulates kinase domain dynamics
Neither-β-hairpin loop (35-41)Cytoplasmic, membrane complexesWnt regulation; dominant isoform

Interaction Networks & Signaling Crosstalk

Wnt/β-Catenin Pathway: Phosphorylation of β-Catenin at Ser45

CK1α serves as the initiating kinase in the β-catenin destruction complex, phosphorylating Ser45 to prime subsequent GSK-3β-mediated phosphorylation at Thr41, Ser37, and Ser33 [1] [2] [6]. This hierarchical phosphorylation creates a phospho-degron recognized by β-TrCP, leading to β-catenin ubiquitination and proteasomal degradation. Beyond β-catenin, CK1α phosphorylates multiple destruction complex components:

  • APC at Ser1504/1505/1507/S1510 (essential for β-catenin binding) [9]
  • LRP6 at Thr1493 (promotes Axin recruitment upon Wnt activation) [9]
  • Jade-1 at Ser18/Ser20 (inhibits its E3 ubiquitin ligase activity toward β-catenin) [2] [9]

CK1α exhibits context-dependent regulation of Wnt signaling: while its canonical role in the destruction complex suppresses Wnt signaling, phosphorylation of LRP6 and Jade-1 promotes pathway activation. Gut-specific CK1α knockout mice demonstrate Wnt hyperactivation with increased β-catenin protein levels and induction of cyclin D1, c-myc, and CD44 [9].

Modulation of p53 Stability via MDM2/MDM4 Interactions

CK1α phosphorylates both p53 and its regulators MDM2/MDM4, creating a dynamic control system for p53 stability. Phosphorylation of p53 at Ser6 and Ser9 targets it for MDM2-mediated ubiquitination and degradation [2] [7]. Paradoxically, CK1α also phosphorylates MDM2 and MDMX (MDM4) at specific serine residues, enhancing their E3 ligase activity toward p53. This dual phosphorylation creates a reinforced negative feedback loop that maintains low p53 levels under normal conditions. During DNA damage, CK1α-mediated p53 phosphorylation is suppressed, allowing p53 accumulation and activation of cell cycle arrest/apoptosis pathways [7].

NF-κB Regulation through BCL10 and FADD Phosphorylation

CK1α exhibits bifunctional regulation of NF-κB activation downstream of antigen receptors:

  • Activation phase: TCR stimulation recruits CK1α to the CBM complex (CARMA1-BCL10-MALT1) through direct interaction with CARMA1's coiled-coil domain (residues 283-337 of CK1α). CK1α promotes IKK recruitment and phosphorylation, leading to IκBα degradation and NF-κB nuclear translocation [1] [5].
  • Termination phase: CK1α phosphorylates CARMA1 at Ser608, creating an inactivation signal that dissociates the CBM complex. This dual functionality establishes a "molecular gating" mechanism for controlled NF-κB activation [5].

Additionally, CK1α phosphorylates:

  • BCL10 at undefined sites, modulating its stability and signaling capacity
  • FADD at Ser194, inhibiting death receptor-mediated apoptosis [1] [5]
  • RIPK1 within its intermediate domain, regulating TNF receptor signaling complexes [1]

Table 3: CK1α in Key Signaling Pathways

Signaling PathwayDirect Phosphorylation TargetsPhosphorylation SitesFunctional Outcome
Wnt/β-Cateninβ-CateninSer45Priming for GSK-3β phosphorylation
APCSer1504/1505/1507/1510Enhances β-catenin binding
Jade-1Ser18/Ser20Inhibits β-catenin ubiquitination
p53 Stabilityp53Ser6, Ser9Targets for MDM2-mediated degradation
MDM2/MDM4UndefinedEnhances E3 ligase activity
NF-κB ActivationCARMA1Ser608Terminates CBM complex activity
FADDSer194Inhibits death receptor signaling
BCL10UndefinedModulates signalosome assembly

The intricate regulation of these pathways positions CK1α as a critical signaling node whose activity influences cell fate decisions in development, immunity, and cancer. The therapeutic targeting of CK1α in 5q- myelodysplastic syndromes through lenalidomide-induced degradation further underscores its biological significance [1] [9]. Future research should focus on isoform-specific functions and context-dependent substrate selection to exploit CK1α therapeutically in human diseases.

Properties

Product Name

Casein kinase I isoform alpha (26-34)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.